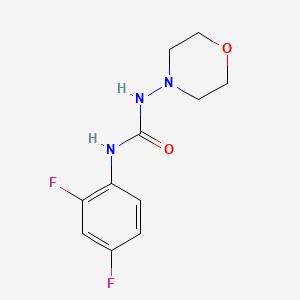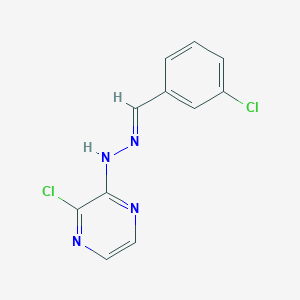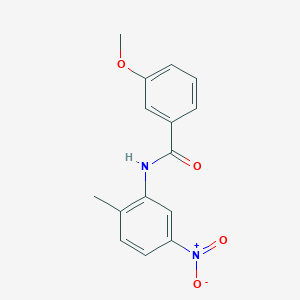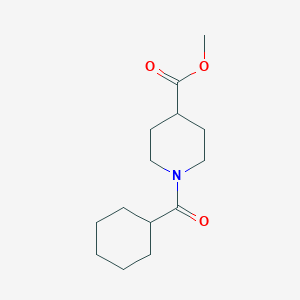
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
The synthesis of 4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in microbial or cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline can be compared with other benzimidazole derivatives, such as:
4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde: Another benzimidazole derivative with similar synthetic routes and applications.
2-(4-aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-(E)-phenyldiazenyl-1-phenylmethanimine: Exhibits diverse biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-7-8(15)5-6-12(9)18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHAAOFJDKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5861542.png)

![N-[(2-chlorophenyl)methyl]-3-phenylpropanamide](/img/structure/B5861557.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![Isopentyl 6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxylate](/img/structure/B5861582.png)

![3-ALLYL-5,5-DIMETHYL-2-(METHYLSULFANYL)-5,6-DIHYDROBENZO[H]QUINAZOLIN-4(3H)-ONE](/img/structure/B5861594.png)


![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)



